REACTION_CXSMILES
|
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13]O)=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2].S(Cl)([Cl:19])=O>>[ClH:19].[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13][Cl:19])=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(CN2C=NC=C2CO)C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred at room temp. overnight under a calcium chloride drying tube
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was concentrated under vacuum, and residual thionyl chloride
|
Type
|
CUSTOM
|
Details
|
was removed by co-evaporation with toluene
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temp.
|
Type
|
CUSTOM
|
Details
|
the white solid precipitated
|
Type
|
CUSTOM
|
Details
|
was obtained by filtration, and residual solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(#N)C1=CC=C(CN2C=NC=C2CCl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |